5,8-dimethoxy-2-(pyrazin-2-yl)quinoline
Description
Properties
IUPAC Name |
5,8-dimethoxy-2-pyrazin-2-ylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-19-13-5-6-14(20-2)15-10(13)3-4-11(18-15)12-9-16-7-8-17-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVKEIPGQZKEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=NC2=C(C=C1)OC)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dimethoxy-2-(pyrazin-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-(1H-pyrazol-5-yl)aniline with suitable aldehydes or ketones, followed by cyclization and substitution reactions . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
For industrial production, bulk custom synthesis methods are employed. These methods involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product . The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethoxy-2-(pyrazin-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the methoxy positions .
Scientific Research Applications
5,8-Dimethoxy-2-(pyrazin-2-yl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,8-dimethoxy-2-(pyrazin-2-yl)quinoline involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The 2-position substituent in quinoline derivatives critically influences their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Research Findings
Substituent-Driven Activity
- Pyrazine vs.
- Methoxy Groups: The 5,8-dimethoxy configuration enhances electron density in the quinoline ring, improving binding to aromatic pockets in proteins .
Biological Activity
5,8-Dimethoxy-2-(pyrazin-2-yl)quinoline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound belongs to the quinoline family, characterized by a fused bicyclic structure comprising a benzene ring and a pyridine ring. The presence of methoxy groups at positions 5 and 8, along with a pyrazine substituent at position 2, contributes to its unique pharmacological profile.
Research indicates that quinoline derivatives, including this compound, exhibit biological activity primarily through the following mechanisms:
- NQO1 Activation : The compound activates NAD(P)H-quinone oxidoreductase (NQO1), an enzyme implicated in the detoxification of quinones and the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .
- Cell Cycle Arrest : Studies have shown that quinoline derivatives can block cell cycle progression, particularly at the G2/M phase, leading to inhibited proliferation of cancer cells .
- Apoptosis Induction : Compounds in this class often induce apoptosis via upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound. For instance:
- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. For example, IC50 values for certain derivatives range from 0.59 to 1.52 µM against HeLa and KB-vin cell lines .
- Mechanistic Studies : The anticancer activity is attributed to mitochondrial dysfunction and NQO1-dependent mechanisms that lead to cell death through apoptosis .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| HeLa | 0.59 - 1.52 | NQO1 activation, apoptosis |
| KB-vin | 0.59 - 1.52 | Mitochondrial dysfunction |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity:
- Broad Spectrum : The compound has been reported to show activity against various bacterial strains, indicating potential as an antibiotic agent .
- Mechanism of Action : Similar to its anticancer effects, the antimicrobial action may also involve ROS generation leading to oxidative stress in microbial cells.
Study on Anticancer Effects
A recent study evaluated the effects of several quinoline derivatives on human gastric adenocarcinoma cells. The results indicated that modifications at specific positions significantly influenced their cytotoxicity. For instance:
- Compounds with bulky side chains exhibited enhanced interaction with DNA, forming stable complexes that hindered cell growth .
Study on Antimicrobial Effects
Another study focused on the antimicrobial properties of quinoline derivatives, revealing that certain substitutions could enhance activity against resistant bacterial strains. This highlights the importance of structural modifications in optimizing biological efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,8-dimethoxy-2-(pyrazin-2-yl)quinoline, and how are intermediates like hydrazino derivatives utilized?
- Methodological Answer : A typical route involves coupling pyrazine derivatives with substituted quinolines. For example, hydrazino intermediates (e.g., 7-hydrazinopyrazolo[1,5-c]pyrimidine) are synthesized via reactions between acetylenic β-diketones and hydrazine derivatives under reflux conditions . Subsequent condensation with isatin or its analogs in dioxane at room temperature yields final products, with methanol washes used for purification . Optimizing stoichiometry (e.g., 1:1.5 molar ratio of hydrazine to isatin) improves yield.
Q. How is structural characterization of this compound performed post-synthesis?
- Methodological Answer : Techniques include:
- NMR : To confirm methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and aromatic protons (δ 7.0–9.0 ppm for quinoline/pyrazine rings) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Matching calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) ensures purity .
Q. What biological activities are associated with this compound derivatives?
- Methodological Answer : Similar quinoline derivatives exhibit enzyme inhibition (e.g., acetylcholinesterase in Alzheimer’s research) and receptor modulation. For example, methoxy groups enhance binding affinity to hydrophobic enzyme pockets, while the pyrazine ring contributes to π-π stacking with aromatic residues . Assays like ELISA or fluorescence polarization are used to quantify inhibition constants (Kᵢ).
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity for complex derivatives of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates .
- Catalysis : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency between pyrazine and quinoline moieties.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) removes byproducts. Monitoring via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) ensures progress .
Q. How to resolve contradictions in reported biological activity data for structurally similar analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing 8-methoxy with hydroxy groups reduces lipophilicity, altering membrane permeability) .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., IC50 values for reference inhibitors).
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds between pyrazine-N and enzyme residues) .
Q. What experimental approaches are recommended to elucidate the mechanism of action for this compound?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to resolve binding modes .
- Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) in enzyme active sites to identify key residues for binding.
- Kinetic Assays : Measure substrate turnover rates (e.g., kₐₜₜ/Kₘ) in the presence of inhibitors to distinguish competitive vs. non-competitive mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
